3-(Difluoromethoxy)-6-fluoropyridazine
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Overview
Description
3-(Difluoromethoxy)-6-fluoropyridazine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethoxy and fluorine groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-6-fluoropyridazine typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridazine ring. One common method involves the reaction of a suitable pyridazine precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-6-fluoropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazines with different functional groups .
Scientific Research Applications
3-(Difluoromethoxy)-6-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: Used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance binding affinity to target proteins through weak hydrogen-bonding interactions, while the fluorine atom can influence the compound’s lipophilicity and stability . These interactions can modulate the biological activity of the compound, making it a valuable tool in drug design and other applications.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxy compounds: These compounds also contain fluorinated groups and are used in similar applications.
Difluoromethoxylated ketones: These serve as building blocks for the synthesis of various nitrogen-containing heterocycles.
Uniqueness
3-(Difluoromethoxy)-6-fluoropyridazine is unique due to the combination of difluoromethoxy and fluorine groups on the pyridazine ring. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, which are not commonly found in other fluorinated compounds .
Properties
Molecular Formula |
C5H3F3N2O |
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Molecular Weight |
164.09 g/mol |
IUPAC Name |
3-(difluoromethoxy)-6-fluoropyridazine |
InChI |
InChI=1S/C5H3F3N2O/c6-3-1-2-4(10-9-3)11-5(7)8/h1-2,5H |
InChI Key |
LMTRVHKBWOWWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1OC(F)F)F |
Origin of Product |
United States |
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